molecular formula C25H29N8O2+ B15134952 8-[(3R)-3-aminopiperidin-1-ium-1-ylidene]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purine-2,6-dione

8-[(3R)-3-aminopiperidin-1-ium-1-ylidene]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purine-2,6-dione

Cat. No.: B15134952
M. Wt: 473.5 g/mol
InChI Key: KANYSWTVDJAGPI-OQHSHRKDSA-N
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Description

8-[(3R)-3-aminopiperidin-1-ium-1-ylidene]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purine-2,6-dione is a complex organic compound known for its significant biological activity. It is a derivative of purine and contains multiple functional groups, including an aminopiperidine, a butynyl group, and a quinazoline moiety. This compound is of interest due to its potential therapeutic applications, particularly in the treatment of metabolic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3R)-3-aminopiperidin-1-ium-1-ylidene]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purine-2,6-dione involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

8-[(3R)-3-aminopiperidin-1-ium-1-ylidene]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8-[(3R)-3-aminopiperidin-1-ium-1-ylidene]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 8-[(3R)-3-aminopiperidin-1-ium-1-ylidene]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purine-2,6-dione involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are involved in the regulation of insulin secretion. By inhibiting DPP-4, the compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(3R)-3-aminopiperidin-1-ium-1-ylidene]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purine-2,6-dione is unique due to its specific structural features, such as the butynyl group and the quinazoline moiety, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. These structural differences can result in variations in potency, selectivity, and metabolic stability compared to other DPP-4 inhibitors .

Properties

Molecular Formula

C25H29N8O2+

Molecular Weight

473.5 g/mol

IUPAC Name

8-[(3R)-3-aminopiperidin-1-ium-1-ylidene]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purine-2,6-dione

InChI

InChI=1S/C25H29N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17,21H,8-9,12-15,26H2,1-3H3/q+1/t17-,21?/m1/s1

InChI Key

KANYSWTVDJAGPI-OQHSHRKDSA-N

Isomeric SMILES

CC#CCN1C2C(=NC1=[N+]3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Canonical SMILES

CC#CCN1C2C(=NC1=[N+]3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Origin of Product

United States

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